N-((3-(5-甲基异噁唑-3-基)-1,2,4-噁二唑-5-基)甲基)吗啉-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

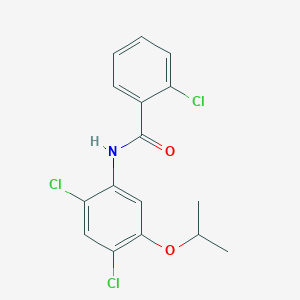

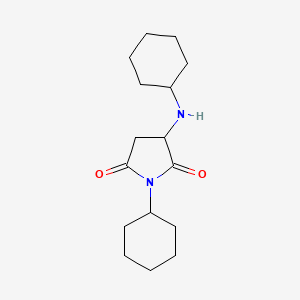

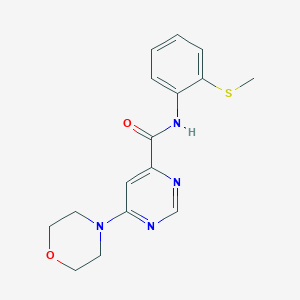

The compound "N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide" is a novel sulfonamide derivative that is likely to possess interesting biological properties due to its structural features. Sulfonamides are known for their wide range of biological activities, including antibacterial and antitubercular effects. The presence of isoxazole and oxadiazole rings in the compound suggests potential for significant biological activity, as these heterocycles are often found in pharmacologically active molecules .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonic chlorides with amines or the modification of existing sulfonamide groups. In the case of the compound , the synthesis likely involves the initial generation of a 3,5-dimethylisoxazole-4-sulfonamide followed by subsequent reactions with other reagents to introduce the oxadiazole and morpholine groups. The exact synthetic route for this compound is not detailed in the provided papers, but similar compounds have been synthesized using related methods .

Molecular Structure Analysis

The molecular structure of "N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide" includes several distinct functional groups: the isoxazole ring, the oxadiazole ring, and the morpholine ring, each connected through a sulfonamide linkage. These rings are known to contribute to the rigidity and three-dimensional shape of the molecule, which can be crucial for its interaction with biological targets. The presence of these heterocycles is often associated with improved pharmacokinetic properties and biological activity .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The sulfonamide group is typically stable under physiological conditions, but it can participate in hydrogen bonding due to its polar nature. The isoxazole and oxadiazole rings may be involved in electronic interactions with biological targets, potentially leading to various biological activities. The morpholine ring could also influence the compound's solubility and ability to cross biological membranes .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide" would be expected to include moderate solubility in polar solvents due to the presence of the sulfonamide group and the heterocyclic rings. The compound's melting point, boiling point, and stability would depend on the intermolecular forces present in the solid state and the thermal stability of the functional groups. The molecular weight and partition coefficient would be important for its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME) properties .

科学研究应用

药理评价和受体相互作用

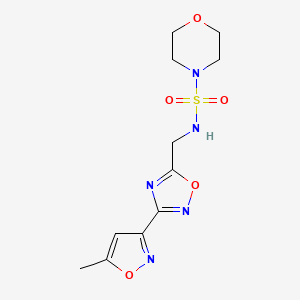

对类似化合物的研究已经突显它们作为选择性5-HT(1B/1D)拮抗剂的有效性。例如,廖等人(2000)合成了一系列类似物,表现出对5-HT(1B/1D)受体的强效和选择性拮抗性质。这些化合物与N-((3-(5-甲基异噁唑-3-基)-1,2,4-噁二唑-5-基)甲基)吗啉-4-磺酰胺在结构上密切相关,表现出显著的受体结合亲和力和体外功能性拮抗效应,暗示了它们在探索与5-羟色胺相关的生理和病理过程中的实用性 (Liao et al., 2000)。

抗癌和PI3K抑制

邵等人(2014)研究了2-取代-3-磺胺基-5-(喹唑啉-6-基或喹啉-6-基)苯甲酰胺,与研究对象化合物类似,作为新型PI3K抑制剂和抗癌药物。他们的研究表明,这些化合物显著抑制PI3K/AKT/mTOR途径,这是癌细胞存活和增殖的关键信号通路,突显了N-((3-(5-甲基异噁唑-3-基)-1,2,4-噁二唑-5-基)甲基)吗啉-4-磺酰胺衍生物在癌症治疗中的潜力 (Shao et al., 2014)。

酶抑制活性

Janakiramudu等人(2017)的研究探讨了3-氟-4-吗啉基苯胺的磺胺基和碳酸酯对其抗微生物活性和分子对接研究。尽管不是直接相关,但结构相似性表明N-((3-(5-甲基异噁唑-3-基)-1,2,4-噁二唑-5-基)甲基)吗啉-4-磺酰胺可能在调节酶活性或作为新型抗微生物药物的引导化合物方面发挥类似作用 (Janakiramudu et al., 2017)。

微生物代谢和环境影响

对磺胺类药物的微生物代谢研究,如Reis等人(2014)的工作,揭示了这些化合物的生物降解途径,包括N-((3-(5-甲基异噁唑-3-基)-1,2,4-噁二唑-5-基)甲基)吗啉-4-磺酰胺。了解这些化合物在环境中或生物系统内如何降解可以揭示它们潜在的环境影响,并指导开发具有良好降解特性的化合物 (Reis et al., 2014)。

属性

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5S/c1-8-6-9(14-20-8)11-13-10(21-15-11)7-12-22(17,18)16-2-4-19-5-3-16/h6,12H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBHJDSVMJDZBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2543522.png)

![3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2543524.png)

![2,6-difluoro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543525.png)

![2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2543528.png)

![Cyclohex-3-en-1-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2543540.png)